O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate
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Overview
Description
. It is known for its effectiveness in controlling a variety of pests in agricultural settings.
Preparation Methods
The synthesis of O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate involves the reaction of 2,4,5-trichlorophenol with O,O-dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The industrial production methods are similar but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different phosphorothioate derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizers and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a model compound in studies of phosphorothioate chemistry.
Biology: It is studied for its effects on various biological systems, particularly its role as an insecticide.
Medicine: Research is ongoing into its potential therapeutic applications, although its primary use remains in pest control.
Industry: It is widely used in agricultural settings to control pests, contributing to increased crop yields.
Mechanism of Action
The mechanism of action of O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate involves the inhibition of cholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the death of the targeted pests .
Comparison with Similar Compounds
O,S-Dimethyl O-2,4,5-trichlorophenyl phosphorothioate is similar to other organophosphates such as:
- Malathion
- Parathion
- Chlorpyrifos it is unique in its specific structure and the particular pests it targets. Its effectiveness and relatively low toxicity to humans compared to some other organophosphates make it a valuable tool in pest control .
Properties
CAS No. |
721-35-7 |
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Molecular Formula |
C8H8Cl3O3PS |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-[methoxy(methylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-13-15(12,16-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 |
InChI Key |
LPJOIPUSCYCMDE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC1=CC(=C(C=C1Cl)Cl)Cl)SC |
Origin of Product |
United States |
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